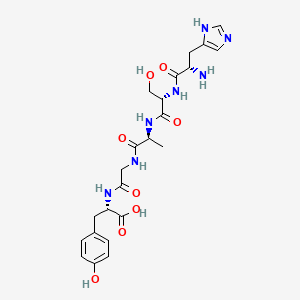
(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile is an organic compound characterized by the presence of a cyclopropane ring substituted with two bromine atoms, a phenyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylacetonitrile with dibromocarbene, generated in situ from bromoform and a strong base such as potassium tert-butoxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of azido or thiol-substituted cyclopropane derivatives.
Reduction: Conversion of the nitrile group to a primary amine.
Oxidation: Formation of phenolic compounds.
Applications De Recherche Scientifique
(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the bromine atoms can participate in halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile: A stereoisomer with similar chemical properties but different spatial arrangement.
2,2-Dibromo-3-phenylcyclopropane-1-carboxylic acid: A compound with a carboxylic acid group instead of a nitrile group.
2,2-Dibromo-3-phenylcyclopropane-1-methanol: A compound with a hydroxyl group instead of a nitrile group.
Uniqueness
(1S,3S)-2,2-Dibromo-3-phenylcyclopropane-1-carbonitrile is unique due to its specific stereochemistry and the presence of both bromine and nitrile functional groups
Propriétés
Numéro CAS |
646995-50-8 |
|---|---|
Formule moléculaire |
C10H7Br2N |
Poids moléculaire |
300.98 g/mol |
Nom IUPAC |
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7Br2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H/t8-,9-/m1/s1 |
Clé InChI |
MMCUKWXHKZMFNF-RKDXNWHRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(Br)Br)C#N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C2(Br)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B15169255.png)
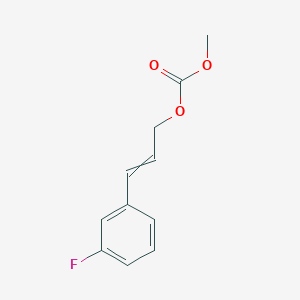
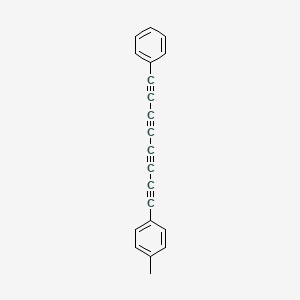
![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)
![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
![2-[2-Nitro-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-yl)furan](/img/structure/B15169293.png)
![Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-](/img/structure/B15169299.png)
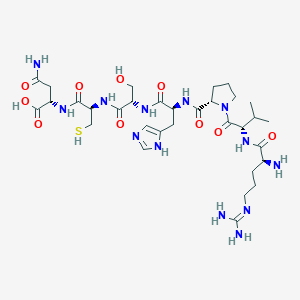

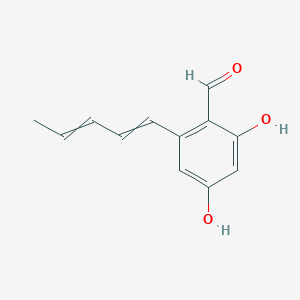
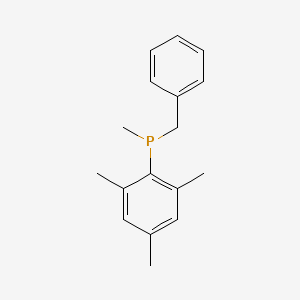
![2'H-Spiro[indene-1,4'-piperidine]-2',3(2H)-dione](/img/structure/B15169324.png)
